Isopropyl 2-(dimethylamino)acetate
Description
Isopropyl 2-(dimethylamino)acetate is an organic compound characterized by an acetate ester backbone with a dimethylamino group (-N(CH₃)₂) attached to the second carbon of the ethyl chain and an isopropyl ester (-OCOOCH(CH₃)₂) at the terminal position.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
propan-2-yl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-7(9)5-8(3)4/h6H,5H2,1-4H3 |
InChI Key |
YJEIQHSKMASLBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CN(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino)Benzoate
- Structure: Aromatic benzoate ester with a para-positioned dimethylamino group.
- Reactivity: Demonstrates a higher degree of conversion (73% vs. 58%) in resin cements compared to aliphatic amine-containing compounds like 2-(dimethylamino)ethyl methacrylate. This is attributed to enhanced electron donation from the aromatic ring, accelerating free-radical polymerization .
- Physical Properties : Resins containing this compound exhibit superior flexural strength (120 MPa) and lower water sorption (28 μg/mm³) compared to aliphatic analogs .
- DPI Interaction : Less influenced by diphenyliodonium hexafluorophosphate (DPI), a photosensitizer, suggesting intrinsic stability in resin formulations .
2-(Dimethylamino)Ethyl Methacrylate
- Structure: Methacrylate ester with a dimethylamino group on the ethyl chain.
- Reactivity : Lower inherent polymerization efficiency (58% conversion) but shows significant improvement (up to 68%) with DPI, which compensates for its slower initiation kinetics .
- Applications : Primarily used in polymerizable dental resins due to its vinyl group.
- Limitations : Higher water sorption (35 μg/mm³) and reduced mechanical strength (95 MPa) compared to aromatic analogs, though DPI mitigates these drawbacks .
Olopatadine Isopropyl Ester
- Structure: Complex dibenzoxepin backbone with an isopropyl ester and a dimethylamino propylidene side chain.
- Applications: Pharmaceutical agent (antihistamine) where the isopropyl ester enhances lipophilicity for improved corneal penetration. The dimethylamino group facilitates receptor binding .
- Stability : The ester group is susceptible to hydrolysis in vivo, acting as a prodrug mechanism .
Isopropyl 3,4-Dichloro-N-[2-(Dimethylamino)Cyclohexyl]Benzamide
- Structure: Benzamide derivative with a dimethylamino-substituted cyclohexyl group and isopropyl ester.
- Applications: Likely a pharmaceutical intermediate or bioactive molecule, though structurally distinct from the target compound.
Data Tables
Table 1: Comparative Properties of Dimethylamino-Containing Esters
| Compound | Functional Groups | Degree of Conversion (%) | Flexural Strength (MPa) | Water Sorption (μg/mm³) | Key Application |
|---|---|---|---|---|---|
| Isopropyl 2-(dimethylamino)acetate | Aliphatic acetate ester | N/A | N/A | N/A | Polymer chemistry |
| Ethyl 4-(dimethylamino)benzoate | Aromatic benzoate ester | 73 | 120 | 28 | Dental resins |
| 2-(Dimethylamino)ethyl methacrylate | Methacrylate ester | 58 (68 with DPI) | 95 (105 with DPI) | 35 (30 with DPI) | Polymerizable resins |
| Olopatadine isopropyl ester | Dibenzoxepin + isopropyl ester | N/A | N/A | N/A | Pharmaceuticals |
Table 2: Reactivity with DPI
| Compound | Reactivity Trend with DPI |
|---|---|
| Ethyl 4-(dimethylamino)benzoate | Minimal improvement |
| 2-(Dimethylamino)ethyl methacrylate | Significant enhancement |
Research Findings
- Steric and Electronic Effects: Aromatic amines (e.g., ethyl 4-(dimethylamino)benzoate) outperform aliphatic analogs in resin systems due to resonance stabilization of radicals .
- CQ/Amine Ratios: A 1:2 camphorquinone (CQ)/amine ratio optimizes mechanical properties in resins, suggesting similar tuning may apply to this compound .
- Pharmaceutical Design : Isopropyl esters in compounds like Olopatadine balance lipophilicity and hydrolysis rates, a consideration for drug delivery systems .
Structural and Functional Notes
- Isopropyl vs. Ethyl Esters : The bulkier isopropyl group in the target compound may reduce hydrolysis rates compared to ethyl esters, enhancing shelf stability.
- Aliphatic vs. Aromatic Amines: Aliphatic amines (e.g., 2-(dimethylamino)ethyl methacrylate) require additives like DPI for optimal performance, whereas aromatic amines are self-sufficient .
- Cyclohexyl vs. Linear Chains : Cyclohexyl-substituted analogs (e.g., ) introduce conformational rigidity, altering bioavailability or polymerization kinetics .
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